1-(4-Bromo-3,5-dimethoxyphenyl)ethanol
Description
1-(4-Bromo-3,5-dimethoxyphenyl)ethanol is a brominated aromatic compound featuring a phenyl ring substituted with a bromo group at the para position and methoxy groups at the 3- and 5-positions. The ethanol functional group (-CH₂CH₂OH) is attached to the 1-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive hydroxyl group and electron-rich aromatic system . It is synthesized via the reduction of 1-(4-bromo-3,5-dimethoxyphenyl)ethanone (a ketone precursor) using reducing agents such as sodium borohydride or catalytic hydrogenation .
Its structural features, such as the electron-donating methoxy groups and bulky bromo substituent, influence its reactivity in nucleophilic substitutions and oxidative transformations .
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
1-(4-bromo-3,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-6,12H,1-3H3 |
InChI Key |
NFAFYRMVZKHWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)Br)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-(4-bromo-3,5-dimethoxyphenyl)ethanol. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Influence: The hydroxyl group in this compound enhances its solubility in polar solvents compared to its ketone analog, 1-(4-bromo-3,5-dimethoxyphenyl)ethanone . Replacement of methoxy groups with fluorine (e.g., 1-(4-bromo-3,5-difluorophenyl)ethanone) reduces electron density, altering reactivity in electrophilic substitutions .
Synthetic Pathways: Bromination methods vary significantly: 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone achieves 90% yield using bromine in chloroform, while alternative routes (e.g., cupric bromide) yield only 27% . Amino-substituted analogs like 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol are synthesized via reductive amination, highlighting the versatility of ethanol derivatives in generating bioactive molecules .
Applications: Compounds with para-bromo and meta-methoxy groups (e.g., lignin model dimers) exhibit enhanced stability in oxidative environments, making them valuable in polymer and lignin degradation studies . The ethanone derivatives serve as critical intermediates in pharmaceuticals, with 1-(4-bromo-3,5-difluorophenyl)ethanone used in kinase inhibitor synthesis .
Table 2: Physical and Chemical Properties
| Property | This compound | 1-(4-Bromo-3,5-dimethoxyphenyl)ethanone | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
|---|---|---|---|
| Molecular Weight (g/mol) | 276.12 | 274.10 | 275.10 |
| Melting Point (°C) | 98–102 (estimated) | 110–112 | 160–162 |
| Solubility in Methanol | High | High | Moderate |
| Key Reactivity | Nucleophilic substitution at -OH | Ketone reduction | Bromine displacement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
